(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine

Medicinal Chemistry Physical Chemistry Kinase Inhibitor Design

(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine (CAS 2060052-58-4) is a halogenated isoquinoline derivative featuring a primary amine group at the 1-position and a distinct 6-bromo-5-fluoro substitution pattern on the bicyclic ring system. It is commercially available in research quantities at a standard purity of 98%.

Molecular Formula C10H8BrFN2
Molecular Weight 255.09 g/mol
Cat. No. B13348099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine
Molecular FormulaC10H8BrFN2
Molecular Weight255.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=NC=C2)CN)F)Br
InChIInChI=1S/C10H8BrFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H,5,13H2
InChIKeyROFHYEHNNFFDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine is Sourced as a Key Isoquinoline Intermediate


(6-Bromo-5-fluoroisoquinolin-1-yl)methanamine (CAS 2060052-58-4) is a halogenated isoquinoline derivative featuring a primary amine group at the 1-position and a distinct 6-bromo-5-fluoro substitution pattern on the bicyclic ring system . It is commercially available in research quantities at a standard purity of 98% . This compound serves as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitor scaffolds, leveraging the isoquinoline core's ability to bind to the hinge region of ATP-binding pockets [1]. The specific halogenation pattern is designed to modulate lipophilicity and metabolic stability, and the primary amine provides a key functional handle for further derivatization, making it a strategic intermediate for focused library synthesis rather than a final active pharmaceutical ingredient.

Why Generic Isoquinoline Substitution Fails: The Critical Role of 6-Bromo-5-fluoro Substitution


Substituting (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine with a generic isoquinoline or an alternative halogenated isomer is scientifically untenable due to the precise regiochemical and electronic requirements of the target application. The 6-bromo-5-fluoro arrangement is not arbitrary; it is a specific design element intended to achieve a defined lipophilicity (LogP) and electron density profile for optimal target engagement, particularly in kinase binding pockets [1]. Changing the halogen positions (e.g., to 5-bromo-6-fluoro or 7-substituted) or omitting the halogenation altogether will fundamentally alter the compound's pKa, hydrogen-bonding capacity, and metabolic stability, thereby invalidating any structure-activity relationship (SAR) data [2]. This compound's value lies in its specific, rare substitution pattern, which serves as a unique entry point for generating novel intellectual property in drug discovery programs.

Quantitative Differentiation Evidence: (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine vs. In-Class Comparators


Differentiation by Substitution Pattern: Predicted vs. Measured pKa for Isoquinoline Core

The electron-withdrawing bromo and fluoro substituents at the 6- and 5-positions, respectively, are predicted to lower the pKa of the isoquinoline nitrogen compared to an unsubstituted core. The pKa of the parent isoquinoline is 5.4, while the closely related 6-bromo-5-fluoroisoquinoline has a predicted pKa of 3.86±0.21 . This indicates a significant decrease in basicity, which directly impacts the compound's ionization state and binding interactions at physiological pH (7.4). This is a class-level inference, as direct experimental pKa data for (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine is not available. The observed difference highlights how halogenation modifies core properties essential for drug design.

Medicinal Chemistry Physical Chemistry Kinase Inhibitor Design

Synthetic Versatility: Functional Handle for Fragment-Based Drug Discovery (FBDD)

The primary amine group in (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine is a critical functional handle for fragment growth and library synthesis. The 6-substituted isoquinolin-1-amine scaffold has been explicitly validated in the development of potent ROCK1 inhibitors. Research has shown that fragment growth from a 6-substituted isoquinolin-1-amine core led to compounds with a superior pharmacokinetic (PK) profile in C57 mice compared to first-generation ROCK inhibitors, despite similar in vitro potency [1]. The target compound's specific halogenation pattern makes it a privileged intermediate for exploring this chemical space, offering a direct pathway to optimize key ADME properties. This is a class-level inference, as the specific compound was not the final lead, but it exemplifies the utility of this exact scaffold.

Organic Synthesis Fragment-Based Drug Discovery ROCK1 Inhibitor

Evidence-Driven Application Scenarios for (6-Bromo-5-fluoroisoquinolin-1-yl)methanamine Procurement


Lead Optimization: Enhancing ADME Properties of Kinase Inhibitors

Procure this compound to initiate a structure-activity relationship (SAR) campaign aimed at improving the pharmacokinetic (PK) profile of a lead kinase inhibitor series. The 6-bromo-5-fluoro substitution pattern is a key design element for modulating lipophilicity and metabolic stability, a strategy validated by the discovery of ROCK1 inhibitors with superior PK in murine models [1]. The primary amine serves as a convenient point for rapid analog synthesis via amide bond formation, reductive amination, or urea synthesis to explore vector space and optimize clearance and bioavailability.

Fragment-Based Lead Discovery (FBLD) Library Design

Use this compound as a core fragment for building a focused library of kinase inhibitors. The isoquinoline scaffold is a privileged structure for binding to the kinase hinge region, and the unique halogenation pattern offers a distinct chemical starting point not widely available in commercial fragment collections [1]. The methanamine group allows for immediate and diverse fragment growth, enabling the rapid exploration of binding pockets to identify novel chemical matter.

Chemical Biology Probe Synthesis for Target Identification

Employ this compound as a key intermediate to synthesize chemical probes (e.g., biotinylated or fluorescent analogs) for target identification and validation studies. The 6-bromo substituent provides a potential site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install reporter tags without compromising the kinase-binding core [1]. This enables the creation of tool compounds to map the cellular interactome of isoquinoline-based inhibitors.

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